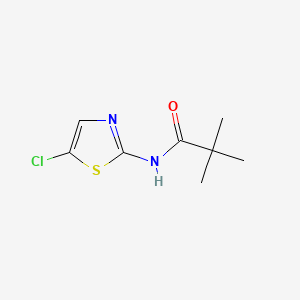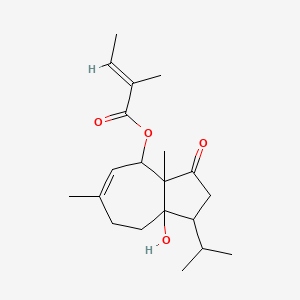
dimethyl (E)-4,4-dimethoxypent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dimethyl (E)-4,4-dimethoxypent-2-enedioate is an organic compound with the molecular formula C9H14O6 It is a derivative of pentenedioic acid, featuring two methoxy groups and two ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (E)-4,4-dimethoxypent-2-enedioate typically involves the esterification of 4,4-dimethoxy-2-pentenedioic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the transesterification of dimethyl 4,4-dimethoxy-2-pentenedioate with methanol. This reaction can be catalyzed by bases such as sodium methoxide or by acidic catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts in packed bed reactors is also common, as it facilitates the separation of the catalyst from the product.
Analyse Des Réactions Chimiques
Types of Reactions
dimethyl (E)-4,4-dimethoxypent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted esters.
Hydrolysis: Generates carboxylic acids.
Applications De Recherche Scientifique
dimethyl (E)-4,4-dimethoxypent-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester substrates.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of dimethyl (E)-4,4-dimethoxypent-2-enedioate involves its interaction with various molecular targets. In enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The methoxy groups can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,3-dimethoxy-2-butenedioate
- Dimethyl 2,4-dimethoxy-2-butenedioate
- Dimethyl 2,5-dimethoxy-2-butenedioate
Uniqueness
dimethyl (E)-4,4-dimethoxypent-2-enedioate is unique due to its specific substitution pattern and the presence of both methoxy and ester groups. This combination of functional groups imparts distinct reactivity and chemical properties, making it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
13131-26-5 |
|---|---|
Formule moléculaire |
C9H14O6 |
Poids moléculaire |
218.205 |
Nom IUPAC |
dimethyl (E)-4,4-dimethoxypent-2-enedioate |
InChI |
InChI=1S/C9H14O6/c1-12-7(10)5-6-9(14-3,15-4)8(11)13-2/h5-6H,1-4H3/b6-5+ |
Clé InChI |
YNMIYPRVILZJAG-AATRIKPKSA-N |
SMILES |
COC(=O)C=CC(C(=O)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide](/img/structure/B577128.png)


![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)




![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)
![(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene](/img/structure/B577146.png)
